
2-Chloro-5-isopropyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-5-isopropyl-1,3,4-oxadiazole” is a derivative of the oxadiazole family . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
The molecular formula of “2-Chloro-5-isopropyl-1,3,4-oxadiazole” is C5H7ClN2O . The average mass is 146.575 Da and the monoisotopic mass is 146.024689 Da .Scientific Research Applications
Pharmacological Applications
Oxadiazoles, including 2-Chloro-5-isopropyl-1,3,4-oxadiazole, have been successfully utilized as an essential part of the pharmacophore . They have been used in medicinal applications as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .
High-Energy Core
These molecules have established themselves as potential high-energy cores . Their derivatives have shown favorable oxygen balance and positive heat of formations .
Energetic Materials
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials . This is due to the presence of two carbon atoms that allow two substituents in the oxadiazole ring .
Ionic Salts
Oxadiazoles can also be used to create ionic salts . The positions of the substituents in the oxadiazole ring cause differences in their properties due to variation in the electronic environment .
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of efficient and low-risk chemical pesticides .
Antibacterial Agents
1,2,4-Oxadiazole derivatives containing a trifluoromethyl pyridine moiety, such as 2-Chloro-5-isopropyl-1,3,4-oxadiazole, could be potential alternative templates for discovering novel antibacterial agents . They have shown excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
Mechanism of Action
Target of Action
Oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that 2-Chloro-5-isopropyl-1,3,4-oxadiazole may also target similar pathogens.
Mode of Action
Oxadiazoles possess hydrogen bond acceptor properties , which may facilitate their interaction with biological targets. The electronegativities of nitrogen and oxygen in the oxadiazole ring could potentially form hydrogen bonds with the target proteins, disrupting their normal function .
Biochemical Pathways
Oxadiazole derivatives have shown broad-spectrum biological activities against various pathogens . Therefore, it’s likely that this compound may affect multiple biochemical pathways related to these pathogens.
Result of Action
Given the anti-infective activities of oxadiazole derivatives , it’s plausible that this compound may exert similar effects, potentially inhibiting the growth of various pathogens at the molecular and cellular levels.
Future Directions
Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research may focus on exploring new applications of oxadiazoles, improving their synthesis methods, and understanding their mechanisms of action in more detail .
properties
IUPAC Name |
2-chloro-5-propan-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQDEQNMPBIPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-isopropyl-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

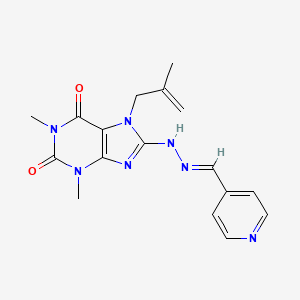
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2856351.png)
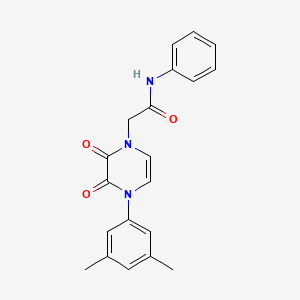
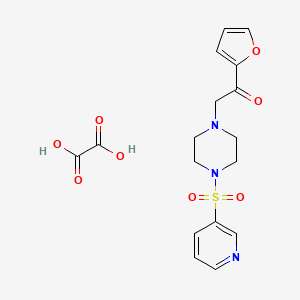

![N-[(1-Cyclobutylpyrazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide](/img/structure/B2856357.png)
![2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2856358.png)
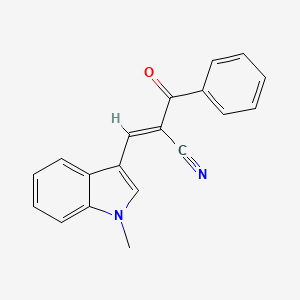

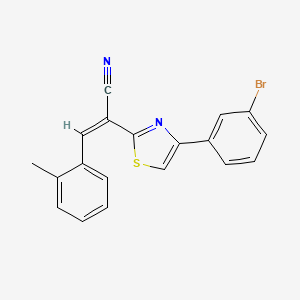
![N-[2-(2-methoxyphenyl)ethyl]-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2856365.png)
![5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2856366.png)
![2-(2-(phenylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2856367.png)
![(Z)-2-(2-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2856370.png)